molecular formula C21H24N2O B2682806 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 497061-15-1

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2682806
CAS No.: 497061-15-1
M. Wt: 320.436
InChI Key: PLOOZJFSOPZZTQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group attached to a benzamide moiety, which is further linked to an indole ring through an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a tert-butyl group, an indole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound classified under indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tert-butyl group, an indole moiety, and a benzamide backbone, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Moiety : The indole ring can be synthesized through methods like Fischer indole synthesis.
  • Attachment of the Ethyl Chain : An alkylating agent is used to introduce the ethyl chain to the indole derivative.
  • Formation of the Benzamide Moiety : The tert-butyl group is introduced via Friedel-Crafts alkylation.
  • Coupling : The final step involves coupling the indole derivative with the benzamide moiety to form the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer and osteosarcoma. The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. It may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Cell Cycle Regulation : It could interfere with cell cycle progression, leading to cell death in cancerous cells.
  • Inflammatory Mediators : The compound may modulate the production of cytokines and other inflammatory mediators .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds can be insightful:

Compound NameStructure TypeNotable Activity
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamideBenzamide derivativeAnticancer, antimicrobial
Indole-3-acetic acidPlant hormoneGrowth regulator
N-Ethyl-N-(1H-indol-3-yl)acetamideRelated indole derivativeAntimicrobial

This table highlights how this compound stands out due to its specific substitution pattern, imparting distinct biological activities compared to other indole derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Anticancer Study : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values in the micromolar range.
  • Antimicrobial Evaluation : Another study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Research : A recent investigation revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOOZJFSOPZZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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